alisol A 24-acetate

Description

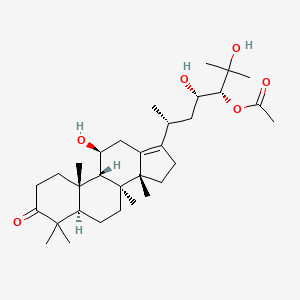

Structure

3D Structure

Properties

IUPAC Name |

[(3R,4S,6R)-2,4-dihydroxy-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O6/c1-18(16-23(35)27(29(5,6)37)38-19(2)33)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(36)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34-35,37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHUQVMHWUQNTG-JSWHPQHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(C)(C)O)OC(=O)C)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Alisol A 24-Acetate: A Technical Guide to its Natural Sourcing and Isolation for Drug Development Professionals

Foreword: The Therapeutic Promise of Protostane Triterpenoids

In the ever-evolving landscape of natural product-based drug discovery, the protostane-type triterpenoids have emerged as a class of compounds with significant therapeutic potential. Among these, Alisol A 24-acetate, a bioactive molecule isolated from traditional medicinal plants, has garnered considerable attention for its diverse pharmacological activities. This guide provides an in-depth technical overview of the natural sourcing, isolation, and characterization of this compound, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge for harnessing its potential. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for reproducible and high-purity isolation.

Section 1: Natural Provenance of this compound

This compound is a triterpenoid primarily found in the rhizomes of plants from the Alismataceae family.[1] The most prominent and commercially significant natural source is Alisma orientale (Sam.) Juzep., also known by its synonym Alisma plantago-aquatica L.[2][3][4] In Traditional Chinese Medicine (TCM), the dried rhizome of this plant is known as "Ze Xie" and has a long history of use for its diuretic and anti-inflammatory properties.[1] Another documented source of this compound is Alisma canaliculatum , a herb utilized in traditional Korean medicine.[5][6]

The concentration and composition of this compound and related triterpenoids can vary depending on the plant's geographical origin, harvesting time, and post-harvest processing methods. Therefore, careful selection and authentication of the plant material are critical first steps in the isolation process.

Section 2: The Strategic Approach to Isolation: A Step-by-Step Technical Protocol

The isolation of this compound from its natural matrix is a multi-step process that leverages the compound's physicochemical properties. The following protocol represents a synthesized and optimized workflow based on established methodologies for triterpenoid extraction and purification.

Stage 1: Extraction of the Crude Triterpenoid Mixture

The initial step aims to efficiently extract a broad range of triterpenoids, including this compound, from the dried and powdered rhizomes of Alisma orientale.

Protocol: Ethanolic Maceration

-

Material Preparation: Begin with authenticated, high-quality dried rhizomes of Alisma orientale. Grind the rhizomes into a coarse powder to increase the surface area for solvent penetration.

-

Solvent Selection Rationale: 95% ethanol is the solvent of choice for the initial extraction.[7] Its polarity is well-suited for dissolving protostane-type triterpenoids like this compound, while minimizing the co-extraction of highly polar compounds such as sugars and starches.

-

Maceration Procedure:

-

Submerge the powdered rhizomes in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Allow the mixture to macerate at room temperature for 72 hours with intermittent agitation.[7] This extended period ensures thorough diffusion of the target compounds into the solvent.

-

Filter the mixture and collect the ethanolic extract.

-

Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to maximize the yield.

-

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent thermal degradation of the target compounds. This will yield a dark, viscous crude extract.

Stage 2: Liquid-Liquid Partitioning for Preliminary Purification

This stage aims to remove highly nonpolar and highly polar impurities from the crude extract, thereby enriching the fraction containing this compound.

Protocol: Solvent Partitioning

-

Suspension: Suspend the crude ethanolic extract in distilled water.

-

Hexane Wash: Transfer the aqueous suspension to a separatory funnel and perform a liquid-liquid extraction with n-hexane. Repeat this wash three times. The hexane layer will sequester highly nonpolar compounds like fats and sterols, and should be discarded.

-

Chloroform Extraction: Following the hexane wash, extract the aqueous layer three times with chloroform.[7] this compound and other triterpenoids will preferentially partition into the chloroform layer.

-

Concentration: Combine the chloroform fractions and concentrate under reduced pressure to yield a chloroform-soluble fraction enriched with triterpenoids.

Stage 3: Chromatographic Separation for Isolation

This is the most critical stage, where individual compounds are separated from the enriched triterpenoid mixture. A combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC) is often employed.

Protocol: Silica Gel Column Chromatography

-

Stationary Phase: Use silica gel (100-200 mesh) as the stationary phase in a glass chromatography column.[7]

-

Mobile Phase Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.[7]

-

Fraction Collection and Monitoring: Collect fractions of the eluent and monitor the separation using Thin Layer Chromatography (TLC). Visualize the spots under UV light (254 nm) after staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pooling of Fractions: Pool the fractions that show a prominent spot corresponding to the Rf value of this compound.

Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound (>95%), a final purification step using preparative HPLC is essential.[7][8][9]

-

Column: A reversed-phase C18 column is typically used.[7]

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.[7] The gradient program should be optimized based on analytical HPLC runs to achieve the best separation.

-

Detection: A UV detector set at a low wavelength (e.g., 210 nm) is suitable for detecting triterpenoids which lack a strong chromophore.[7]

-

Fraction Collection: Collect the peak corresponding to the retention time of this compound.

-

Post-Purification: Concentrate the collected fraction under reduced pressure to obtain the purified compound. The purity should be confirmed by analytical HPLC.

Workflow of this compound Isolation

Caption: Overall workflow for the extraction and purification of this compound.

Section 3: Structural Elucidation and Characterization

Once isolated, the identity and purity of this compound must be confirmed through spectroscopic analysis.

| Parameter | Value | Reference |

| Molecular Formula | C₃₂H₅₂O₆ | [3] |

| Molecular Weight | 532.762 g/mol | [3] |

| Purity (Post-Prep HPLC) | >95-99% | [3] |

| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | [3] |

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its complex ring structure and the position of the acetate group. While specific spectral data is dispersed across various research articles, a key publication has reported the single-crystal X-ray structure and NMR data for this compound.[1]

Section 4: Concluding Remarks and Future Directions

This guide has outlined a comprehensive and technically sound approach to the sourcing and isolation of this compound. The provided protocols, grounded in established scientific literature, offer a robust framework for obtaining this promising bioactive compound in high purity. As research into the therapeutic applications of this compound continues to expand, particularly in the areas of metabolic disorders, inflammation, and oncology, the need for reliable and efficient isolation methods will become increasingly critical. Future research may focus on the development of more sustainable and scalable purification techniques, such as centrifugal partition chromatography, to meet the growing demand for this valuable natural product in preclinical and clinical studies.

References

-

Makabel, B., Zhao, Y., Wang, B., Bai, Y., Zhang, Q., Wu, L., & Lv, Y. (2008). Stability and structure studies on this compound. Chemical & Pharmaceutical Bulletin, 56(1), 41-45. Available at: [Link]

-

Lee, J. H., Lee, J. H., Kim, H. N., Lee, S. K., Kim, J. B., & Choi, J. S. (2016). The Protective Effects of this compound from Alisma canaliculatum on Ovariectomy Induced Bone Loss in Vivo. Molecules, 21(1), 74. Available at: [Link]

-

Makabel, B., Zhao, Y., Wang, B., Bai, Y., Zhang, Q., Wu, L., & Lv, Y. (2008). Stability and structure studies on this compound. Chemical & pharmaceutical bulletin, 56(1), 41–45. Available at: [Link]

-

Zhang, X., Xia, C., Liu, Y., Zhang, P., Zhang, J., & Li, Z. (2023). Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury. Arabian Journal of Chemistry, 16(11), 105243. Available at: [Link]

-

Lee, J. H., Lee, J. H., Kim, H. N., Lee, S. K., Kim, J. B., & Choi, J. S. (2016). The Protective Effects of this compound from Alisma canaliculatum on Ovariectomy Induced Bone Loss in Vivo. Molecules (Basel, Switzerland), 21(1), 74. Available at: [Link]

-

Biopurify Phytochemicals Ltd. (n.d.). Alisol A,24-acetate. Retrieved from [Link]

-

Lee, Y. J., Park, J. H., Kim, H. J., Lee, J. Y., Kim, H. K., & Lee, J. H. (2013). Optimization of Extraction Condition for Alisol B and Alisol B Acetate in Alismatis Rhizoma using Response Surface Methodology. Journal of Liquid Chromatography & Related Technologies, 36(19), 2736-2748. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of alisol A, alisol B, and this compound. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

-

Chen, J. X., Zhou, X., Wu, Y. J., Lou, H. X., & Li, J. (2016). This compound, a Triterpenoid Derived from Alisma orientale, Inhibits Ox-LDL-Induced Phenotypic Transformation and Migration of Rat Vascular Smooth Muscle Cells through Suppressing ERK1/2 Signaling. Cellular physiology and biochemistry : international journal of experimental cellular physiology, biochemistry, and pharmacology, 40(5), 1139–1148. Available at: [Link]

-

Kang, S. S., Kim, J. S., Kim, D. K., & Sung, S. H. (2009). Preparative isolation of alisol B and alisol b 23-acetate from alismatis rhizoma by centrifugal partition chromatography coupled with ELSD. Chromatographia, 69(7-8), 791-793. Available at: [Link]

-

ResearchGate. (n.d.). The product ion mass spectra of alisol A (a) (m/z 491.5/383.4), alisol.... Retrieved from [Link]

-

Li, S., Guo, L., Liu, C., & Zhang, Y. (2014). Extraction and isolation of 23-acetate alisol B from Alisma orientalis by supercritical fluid extraction and high-speed counter-current chromatography. Journal of separation science, 37(15), 1957–1962. Available at: [Link]

-

Jones, W. P., & Kinghorn, A. D. (2012). Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). In Natural Products Isolation (pp. 341-381). Humana Press. Available at: [Link]

-

Sarker, S. D., & Nahar, L. (2005). Isolation by Preparative High-Performance Liquid Chromatography. In Methods in Biotechnology (Vol. 20, pp. 245-265). Humana Press. Available at: [Link]

Sources

- 1. Stability and structure studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]

- 3. CAS 18674-16-3 | Alisol A,24-acetate [phytopurify.com]

- 4. This compound, a Triterpenoid Derived from Alisma orientale, Inhibits Ox-LDL-Induced Phenotypic Transformation and Migration of Rat Vascular Smooth Muscle Cells through Suppressing ERK1/2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 9. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

biosynthetic pathway of alisol A 24-acetate

An In-depth Technical Guide to the Biosynthetic Pathway of Alisol A 24-Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a prominent protostane-type triterpenoid isolated from the rhizomes of Alisma orientale (known as "Ze Xie" in Traditional Chinese Medicine).[1][2] This compound and its related alisols exhibit a wide array of pharmacological activities, including lipid-regulating, anti-inflammatory, and anticancer properties, making them significant targets for drug discovery and development.[3][4][5][6][7] Understanding the is critical for its sustainable production through metabolic engineering and synthetic biology approaches. This guide provides a comprehensive technical overview of the currently understood and putative steps in its biosynthesis, from primary metabolism to the final intricate tailoring reactions. We will delve into the key enzyme families, offer validated experimental protocols for pathway elucidation, and discuss the future trajectory of research in this field.

Foundational Pathway: The Mevalonate (MVA) Route to Triterpenoids

The journey to this compound begins with the universal building blocks of isoprenoids. In the cytoplasm of Alisma plant cells, the mevalonic acid (MVA) pathway is the primary route for synthesizing these precursors.[3] The pathway commences with the condensation of three molecules of acetyl-CoA.[3] Through a series of enzymatic reactions, this leads to the formation of the five-carbon intermediates, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[3]

These C5 units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15). The head-to-head condensation of two FPP molecules, catalyzed by squalene synthase (SQS), yields the C30 hydrocarbon squalene. The subsequent epoxidation of squalene by squalene epoxidase (SQE) produces (S)-2,3-oxidosqualene, the linear precursor for virtually all cyclic triterpenoids.[8]

The Core Biosynthetic Cascade: From Linear Precursor to this compound

The formation of the characteristic protostane skeleton and its subsequent decoration with functional groups is a multi-step process involving three key classes of enzymes: Oxidosqualene Cyclases (OSCs), Cytochrome P450 monooxygenases (CYPs), and Acyltransferases.

Step 1: Cyclization of 2,3-Oxidosqualene and Formation of the Protostane Skeleton

This is the first committed and most complex step in alisol biosynthesis, defining the core tetracyclic structure. An oxidosqualene cyclase (OSC), specifically a putative protostane-type synthase, catalyzes this intricate reaction. The process is initiated by the protonation of the epoxide ring of 2,3-oxidosqualene, which triggers a cascade of concerted cyclization and rearrangement reactions.[9]

The substrate, 2,3-oxidosqualene, is believed to fold into a specific chair-boat-chair conformation within the enzyme's active site.[9] The cyclization cascade proceeds through a transient protosteryl cation intermediate.[9] This intermediate undergoes a series of 1,2-hydride and methyl shifts before the reaction is terminated by deprotonation, yielding the foundational protostane triterpene backbone. The precise structure of this initial cyclized product in Alisma is yet to be definitively characterized but serves as the scaffold for subsequent modifications.

Caption: Initial steps of alisol biosynthesis via the MVA pathway.

Step 2: Oxidative Tailoring by Cytochrome P450s

Once the bare protostane scaffold is formed, it undergoes a series of "tailoring" reactions to add the characteristic hydroxyl groups of Alisol A. These reactions are primarily catalyzed by Cytochrome P450 monooxygenases (CYPs).[10] CYPs are a vast superfamily of heme-thiolate proteins that introduce oxygen atoms into a wide range of substrates, thereby increasing their chemical diversity and biological activity.[11][12]

In the biosynthesis of Alisol A, multiple, specific CYP enzymes are presumed to act sequentially to hydroxylate the protostane backbone at positions C-11, C-16, C-23, C-24, and C-25, and to form the C-13/C-17 ether linkage characteristic of many alisols. The regioselectivity and stereospecificity of these hydroxylations are strictly controlled by the respective CYP enzymes.

Step 3: Final Acetylation to Yield this compound

The final step in the pathway is the esterification of the C-24 hydroxyl group of the Alisol A intermediate. This reaction is catalyzed by a specific acyltransferase, likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of plant acyl-CoA-dependent transferases. This enzyme utilizes acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor to catalyze the formation of an ester linkage at the C-24 position, yielding the final product, this compound. The presence of related compounds like alisol B 23-acetate suggests the existence of other, closely related acyltransferases with different regiospecificity.[1]

It is noteworthy that this compound has been found to be unstable in certain solvents, capable of interconverting with the 23-acetate isomer or deacetylating entirely to alisol A, a crucial consideration for extraction and analysis protocols.[13]

Caption: Core tailoring and final acetylation steps of the pathway.

Key Enzyme Families and Regulation

The production of this compound is a coordinated process involving several key enzyme families. The expression of the genes encoding these enzymes is likely subject to complex regulatory networks, including developmental cues and environmental stimuli.

| Enzyme Family | Abbreviation | Key Role in Pathway | Putative Substrate(s) | Product(s) |

| Oxidosqualene Cyclase | OSC | Formation of the core tetracyclic protostane skeleton. | 2,3-Oxidosqualene | Protostane scaffold |

| Cytochrome P450 | CYP | Regio- and stereospecific hydroxylation and oxidation of the scaffold. | Protostane scaffold, hydroxylated intermediates | Alisol A |

| Acyltransferase | ACT | Transfer of an acetyl group to the C-24 hydroxyl. | Alisol A, Acetyl-CoA | This compound |

Studies have shown that environmental factors, such as light intensity, can significantly affect the accumulation of protostane triterpenes in A. orientale.[14] Moderate light intensity (200–400 μmol m⁻²·s⁻¹) was found to upregulate the expression of key biosynthetic enzyme genes, leading to higher triterpene yields.[14] This suggests that photoreceptors and light-responsive transcription factors play a crucial role in regulating the pathway.

Experimental Methodologies for Pathway Elucidation

For researchers aiming to identify the specific genes and characterize the enzymes in the this compound pathway, a multi-step approach is required.

Protocol 1: Gene Discovery via Transcriptome Analysis

This protocol outlines a standard workflow for identifying candidate genes from A. orientale.

-

Plant Material: Collect rhizomes from A. orientale at a developmental stage known for high alisol content. Also, collect leaf tissue as a control.

-

RNA Extraction: Immediately freeze tissues in liquid nitrogen. Extract total RNA using a plant-specific RNA isolation kit, followed by DNase treatment to remove genomic DNA contamination.

-

Transcriptome Sequencing (RNA-Seq): Prepare cDNA libraries and perform high-throughput sequencing on a platform like Illumina.

-

Bioinformatic Analysis:

-

Perform de novo assembly of the transcriptome if a reference genome is unavailable.

-

Annotate the assembled unigenes by sequence homology searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

-

Identify unigenes annotated as 'oxidosqualene cyclase', 'cytochrome P450', and 'acyltransferase'.

-

Perform differential expression analysis between rhizome and leaf tissues to prioritize candidates that are highly expressed in the rhizome.

-

-

Gene Cloning: Design primers based on the candidate unigene sequences and amplify the full-length cDNA using PCR. Clone the amplified products into an appropriate vector.

Protocol 2: Functional Characterization via Heterologous Expression

This protocol describes how to verify the function of a candidate enzyme, for example, a putative OSC.

Caption: Workflow for heterologous expression and enzyme function validation.

-

Select Expression Host: A lanosterol synthase-deficient strain of Saccharomyces cerevisiae (e.g., GIL77) is an excellent host for OSC characterization as it accumulates 2,3-oxidosqualene.[8]

-

Vector Construction: Subclone the candidate OSC gene into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the engineered vector into the yeast host strain.

-

Culturing and Induction: Grow the yeast culture in appropriate media. Induce the expression of the candidate gene by adding galactose to the medium.

-

Metabolite Extraction: After a period of induction, harvest the yeast cells. Perform an alkaline lysis (saponification) and extract the non-saponifiable lipids (sterols and triterpenoids) with an organic solvent like hexane or ethyl acetate.

-

Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Validation: Compare the mass spectrum and retention time of the product(s) formed in the engineered yeast with those from an empty vector control and, if available, authentic standards of expected triterpenes. A new peak corresponding to a cyclized triterpene product validates the function of the OSC.

Challenges and Future Directions

While the general framework of the this compound biosynthetic pathway is understood, significant knowledge gaps remain.

-

Gene Identification: The specific OSC, CYP, and acyltransferase enzymes responsible for the pathway in Alisma orientale have not yet been fully isolated and characterized. Their identification is the foremost challenge.

-

Pathway Regulation: The transcriptional and post-translational regulation of the biosynthetic genes is largely unknown. Unraveling these regulatory networks is key to developing strategies for enhancing productivity.

-

Metabolic Engineering: Once the genes are identified, there is immense potential for metabolic engineering. This could involve expressing the entire pathway in a microbial chassis like Saccharomyces cerevisiae or Yarrowia lipolytica for sustainable, scalable production, bypassing the need for slow-growing plant cultivation.

-

Enzyme Engineering: The tailoring enzymes, particularly the CYPs and acyltransferases, could be engineered to produce novel alisol analogs with potentially improved pharmacological properties.

Conclusion

The biosynthesis of this compound is a sophisticated, multi-enzyme process that transforms simple carbon precursors into a structurally complex and medicinally valuable triterpenoid. The pathway relies on the foundational MVA pathway, followed by the key diversification steps of cyclization by an OSC, extensive oxidative tailoring by CYPs, and a final, specific acetylation by an acyltransferase. Elucidating the precise enzymes and regulatory mechanisms involved is a key objective for the scientific community. Success in this area will not only deepen our understanding of plant specialized metabolism but also pave the way for biotechnological production of alisols for pharmaceutical applications.

References

-

Zhang, M., Chen, Y., Chen, Y., et al. (2020). Triterpenoids From Alisma Species: Phytochemistry, Structure Modification, and Bioactivities. Frontiers in Chemistry, 8, 363. [Link]

-

Huang, Y., Li, S., Wang, Y., et al. (2023). Effect of light intensity on the accumulation of protostane triterpenes in Asian water plantain (Alisma orientale). ProQuest, Document ID 2824653525. [Link]

-

ResearchGate. (n.d.). Biosynthesis pathway of Alisma triterpenoids. [Link]

-

Frontiers Media S.A. (2020). Triterpenoids From Alisma Species: Phytochemistry, Structure Modification, and Bioactivities. Frontiers in Chemistry, 8. [Link]

-

National Center for Biotechnology Information. (2020). Triterpenoids From Alisma Species: Phytochemistry, Structure Modification, and Bioactivities. Frontiers in Chemistry, 8, 363. [Link]

-

Adnan, M., & Mohd, R. (2016). Plant cytochrome P450s: nomenclature and involvement in natural product biosynthesis. Protoplasma, 253(2), 357-372. [Link]

-

Graca, J., Godinho, L., et al. (2020). Oxidosqualene cyclases involved in the biosynthesis of triterpenoids in Quercus suber cork. Scientific Reports, 10(1), 8094. [Link]

-

Wikipedia. (n.d.). Oxidosqualene cyclase. [Link]

-

MDPI. (2022). Research Advances in Oxidosqualene Cyclase in Plants. International Journal of Molecular Sciences, 23(17), 9878. [Link]

-

Boutana, S., S-L, L., et al. (2017). A Single Oxidosqualene Cyclase Produces the Seco-Triterpenoid α-Onocerin. Plant Physiology, 174(2), 940-952. [Link]

-

Zhao, M., Wang, D., et al. (2012). Stability and structure studies on this compound. Molecules, 17(11), 13444-13453. [Link]

-

He, Y., Li, R., et al. (2023). OXIDOSQUALENE CYCLASE 1 and 2 influence triterpene biosynthesis and defense in Nicotiana attenuata. Plant Physiology, 194(2), 1184-1200. [Link]

-

Wu, H., Chen, G., et al. (2018). This compound ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy through the AMPK/mTOR pathway. Chemico-Biological Interactions, 291, 111-119. [Link]

-

Lin, M., Chen, Y., et al. (2016). This compound, a Triterpenoid Derived from Alisma orientale, Inhibits Ox-LDL-Induced Phenotypic Transformation and Migration of Rat Vascular Smooth Muscle Cells through Suppressing ERK1/2 Signaling. Journal of Vascular Research, 53(5-6), 291-300. [Link]

-

Li, J., Chen, J., et al. (2023). This compound ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway. Journal of Orthopaedic Translation, 40, 150-161. [Link]

-

Li, X., Wang, Y., et al. (2019). This compound Isolated from the Alismatis Rhizoma Improves Hepatic Lipid Deposition in Hyperlipidemic Mice by ABCA1/ABCG1 Pathway. Lipids, 54(9), 599-608. [Link]

-

National Center for Biotechnology Information. (2022). Cytochrome P450s in algae: Bioactive natural product biosynthesis and light-driven bioproduction. Acta Pharmaceutica Sinica B, 12(6), 2832-2844. [Link]

-

Zhang, H., Liu, D., et al. (2022). Cytochrome P450s in algae: Bioactive natural product biosynthesis and light-driven bioproduction. Acta Pharmaceutica Sinica B, 12(6), 2832-2844. [Link]

-

Frontiers Media S.A. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12. [Link]

-

ResearchGate. (2015). (PDF) Cytochrome P450 from Plants: Platforms for Valuable Phytopharmaceuticals. [Link]

-

National Center for Biotechnology Information. (2017). This compound and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells. Frontiers in Pharmacology, 8, 159. [Link]

-

Elsevier. (2024). Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury. Arabian Journal of Chemistry, 17(1), 105417. [Link]

-

Wang, C., Feng, L., et al. (2017). This compound and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells. Frontiers in Pharmacology, 8, 159. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Triterpenoids From Alisma Species: Phytochemistry, Structure Modification, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Triterpenoids From Alisma Species: Phytochemistry, Structure Modification, and Bioactivities [frontiersin.org]

- 4. This compound ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy through the AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a Triterpenoid Derived from Alisma orientale, Inhibits Ox-LDL-Induced Phenotypic Transformation and Migration of Rat Vascular Smooth Muscle Cells through Suppressing ERK1/2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Isolated from the Alismatis Rhizoma Improves Hepatic Lipid Deposition in Hyperlipidemic Mice by ABCA1/ABCG1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Single Oxidosqualene Cyclase Produces the Seco-Triterpenoid α-Onocerin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Plant cytochrome P450s: nomenclature and involvement in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytochrome P450s in algae: Bioactive natural product biosynthesis and light-driven bioproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stability and structure studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of light intensity on the accumulation of protostane triterpenes in Asian water plantain (<i>Alisma orientale</i>) - ProQuest [proquest.com]

Alisol A 24-Acetate: A Deep Dive into Structure-Activity Relationships for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Alisol A 24-Acetate

This compound is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, a plant with a long history in traditional medicine.[1] This natural compound has garnered significant scientific interest due to its diverse and potent pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and anti-atherosclerotic effects.[2][3] Its multifaceted biological profile positions it as a promising scaffold for the development of novel therapeutics.

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound. By dissecting the relationship between its chemical structure and biological functions, we aim to provide researchers and drug development professionals with the foundational knowledge and practical methodologies necessary to explore and exploit its therapeutic potential. We will delve into its known mechanisms of action, compare its activity with closely related analogs, and provide detailed protocols for its biological evaluation.

The Structural Foundation of Activity: The Alisol Scaffold

The core of this compound's biological activity lies in its tetracyclic protostane skeleton. The specific arrangement of functional groups on this scaffold dictates its interaction with various biological targets. The chemical structure of this compound is characterized by a hydroxyl group at C-11, a ketone at C-3, and an acetylated side chain at C-17.[4] The precise stereochemistry and the presence and location of the acetate group are critical determinants of its pharmacological profile.

A key comparator for understanding the SAR of this compound is its naturally occurring isomer, alisol B 23-acetate. These two compounds share the same protostane core but differ in the position of the acetate group on the side chain. This subtle structural difference leads to significant variations in their biological activities, providing a powerful tool for elucidating the structural requirements for specific therapeutic effects.[1]

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Blueprint

The therapeutic potential of this compound is not monolithic; its various activities are differentially influenced by its structural features. A comparative analysis with its analogs, particularly alisol B 23-acetate, offers crucial insights into its SAR.

Anti-Inflammatory and Anti-Osteoarthritic Activity

This compound has demonstrated potent anti-inflammatory properties. In models of osteoarthritis, it dose-dependently reduces the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in chondrocytes stimulated with IL-1β.[1][2] This effect is attributed to its ability to modulate inflammatory signaling pathways.

In contrast, while alisol B 23-acetate also possesses anti-inflammatory activity, this compound appears to be a more potent agent in this regard.[1] This suggests that the positioning of the acetate group at C-24 is favorable for interaction with targets in inflammatory cascades.

Anticancer and Cytotoxic Activity

The anticancer activity of this compound is less extensively quantified with direct IC50 values compared to alisol B 23-acetate. However, studies on extracts containing this compound have shown apoptosis-inducing effects in gastric cancer cells.[1] this compound has also been shown to reverse multidrug resistance (MDR) in cancer cells. For instance, at a concentration of 10 μM, it can re-sensitize drug-resistant HepG2/VIN cells to doxorubicin by 8.14-fold.[5]

Conversely, alisol B 23-acetate exhibits more potent direct cytotoxicity against a range of cancer cell lines, with IC50 values in the low micromolar range. For example, the IC50 for alisol B 23-acetate in A549 non-small cell lung cancer cells is approximately 9 µM.[1] This stark difference in cytotoxic potency highlights a critical SAR point: the 23-acetate configuration appears to be more crucial for potent anticancer activity.

Antiviral Activity

A significant distinction in the biological profiles of this compound and alisol B 23-acetate is observed in their antiviral activities. Alisol B 23-acetate demonstrates broad-spectrum inhibitory effects against various coronaviruses, including MERS-CoV and multiple variants of SARS-CoV-2, with IC50 values ranging from 8.3 µM to 15.02 µM.[1] In stark contrast, this compound shows no inhibitory effect on these viruses in the same studies.[1] This finding strongly indicates that the structural features of alisol B 23-acetate, likely the 23-acetate group and the epoxide in the side chain, are essential for its antiviral mechanism.

Modulation of Autophagy and Nephrotoxicity

Both this compound and alisol B 23-acetate can induce autophagy, a cellular process of self-digestion, which can in turn mediate apoptosis and potential nephrotoxicity at higher concentrations.[6] Interestingly, this compound induces this effect at a lower concentration (6 µM) compared to alisol B 23-acetate (15 µM) in human renal proximal tubular (HK-2) cells, while maintaining high cell viability at that concentration.[6] This suggests a more potent, and potentially more targeted, induction of autophagy by the 24-acetate isomer.

Table 1: Comparative Biological Activities of this compound and Alisol B 23-Acetate

| Biological Activity | Target/Cell Line | This compound (IC50/Concentration) | Alisol B 23-Acetate (IC50/Concentration) | Reference(s) |

| Anti-inflammatory | IL-1β-induced Chondrocytes | Dose-dependent reduction of NO, PGE2, TNF-α, IL-6 at 2.5-20 µM | - | [1][2] |

| Anticancer | A549 (Non-Small Cell Lung Cancer) | - | IC50 ≈ 9 µM | [1] |

| AGS (Gastric Cancer) | Apoptosis-inducing effects | Reduced viability to 27.9% at 50 µM | [1] | |

| Antiviral (MERS-CoV) | Vero E6 cells | No inhibitory effect | IC50 = 8.3 µM | [1] |

| Antiviral (SARS-CoV-2) | Vero E6 cells | No inhibitory effect | IC50 = 15.02 µM | [1] |

| Autophagy Induction | HK-2 (Renal Proximal Tubular) | Effective at 6 µM | Effective at 15 µM | [6] |

| MDR Reversal | HepG2/VIN (Doxorubicin-resistant) | 8.14-fold reversion at 10 µM | 7.95-fold reversion at 10 µM | [5] |

Mechanisms of Action: Elucidating the Signaling Pathways

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to the induction of autophagy and subsequent apoptosis in certain cellular contexts, such as in human renal proximal tubular cells.[6] This inhibitory action on a critical cell survival pathway likely contributes to its potential anticancer and renoprotective/nephrotoxic effects.

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

AMPK/mTOR Pathway

The AMP-activated protein kinase (AMPK) pathway is a critical sensor of cellular energy status and plays a key role in regulating metabolism and inflammation. This compound has been found to activate AMPK, which in turn inhibits mTOR.[2] This mechanism is implicated in its protective effects against osteoarthritis, where it reduces oxidative stress and inflammation.[2]

Caption: this compound activates the AMPK pathway.

Experimental Protocols for Biological Evaluation

To facilitate further research into the therapeutic potential of this compound, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Cell Viability Assessment: MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Caption: Workflow for the MTT cell viability assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to food and water.

-

Grouping: Divide the animals into groups (n=6 per group): vehicle control, positive control, and different dose groups of this compound.

-

Compound Administration: Administer this compound or the vehicle orally 60 minutes before the carrageenan injection. Administer the positive control intraperitoneally 30 minutes prior.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol details the detection of key phosphorylated proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

Cell lysates from treated and untreated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Future Directions and Therapeutic Potential

The distinct biological profiles of this compound and its analogs underscore the potential for targeted therapeutic development. The potent anti-inflammatory activity of this compound makes it a strong candidate for further investigation in inflammatory diseases like osteoarthritis and inflammatory bowel disease. Its ability to reverse multidrug resistance in cancer cells also opens avenues for its use as an adjuvant in chemotherapy.

Future research should focus on:

-

Synthesis of Novel Analogs: The synthesis of a library of alisol A derivatives with modifications to the side chain and the protostane core will be crucial for a more detailed SAR analysis and for optimizing its therapeutic properties.

-

Target Identification: Elucidating the direct molecular targets of this compound will provide a deeper understanding of its mechanisms of action and facilitate the design of more potent and selective compounds.

-

In Vivo Efficacy Studies: Comprehensive in vivo studies in relevant animal models are necessary to validate the therapeutic potential of this compound for specific diseases.

Conclusion

This compound is a compelling natural product with a rich pharmacological profile. Its structure-activity relationship, particularly when compared with its isomer alisol B 23-acetate, provides valuable insights for the rational design of new therapeutic agents. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the promising therapeutic avenues of this fascinating molecule. With continued investigation, this compound and its derivatives hold the potential to be developed into novel treatments for a range of human diseases.

References

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

Experimental design for carrageenan‐induced paw edema in rat. ResearchGate. [Link]

-

Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance. PMC. [Link]

-

Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. PubMed Central. [Link]

-

Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway. NIH. [Link]

-

This compound and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells. NIH. [Link]

-

Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade. PMC. [Link]

-

Stability and structure studies on this compound. PubMed. [Link]

-

Stability and structure studies on this compound. Semantic Scholar. [Link]

-

This compound ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway. PubMed. [Link]

-

Design and Synthesis of Structurally Modified Analogs of 24Z-Isomasticadienonic Acid with Enhanced Anti-Proliferative Activity. MDPI. [Link]

-

This compound. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C32H52O6 | CID 76336194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Alisol A 24-acetate and its Modulation of the PI3K/AKT Signaling Pathway

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Intersection of Natural Products and Core Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade is a master regulator of diverse cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of numerous pathologies, particularly cancer and inflammatory diseases, making it a prime target for therapeutic intervention.[2][3] Natural products, with their inherent structural diversity and biological activity, represent a rich reservoir for novel modulators of this pathway.[4] Alisol A 24-acetate, a protostane-type triterpenoid derived from Alisma orientale (Alismatis Rhizoma), has emerged as a compound of significant interest due to its wide-ranging pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.[4][5][6][7]

This guide provides an in-depth exploration of the molecular interactions between this compound and the PI3K/AKT pathway. We will dissect its mechanism of action, which appears to be highly context-dependent, and provide detailed, field-proven protocols for researchers to investigate these effects in a laboratory setting.

Chapter 1: The PI3K/AKT Signaling Pathway: A Central Hub for Cellular Command

The PI3K/AKT pathway is a tightly regulated cascade initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[8][9] This activation recruits and activates PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][10]

PIP3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[1][3] Recruited to the membrane, AKT is fully activated by phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[1][11] Once active, AKT phosphorylates a multitude of downstream substrates to orchestrate cellular processes.[3][9] A critical negative regulator of this pathway is the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3, thus terminating the signal.[1]

Figure 1. Simplified diagram of the core PI3K/AKT signaling cascade.

Chapter 2: The Context-Dependent Modulation of PI3K/AKT by this compound

Research into this compound (24A) has revealed a fascinating and complex interaction with the PI3K/AKT pathway. The compound's effect—whether it activates or inhibits the pathway—appears to be contingent on the specific cellular and pathological context.

Inhibition of PI3K/AKT Signaling: In certain contexts, such as cancer and nephrotoxicity, 24A has been shown to inhibit the PI3K/AKT pathway. In a study on human renal proximal tubular cells, 24A induced apoptosis and nephrotoxicity by activating autophagy, which was regulated by the suppression of the PI3K/Akt/mTOR signaling pathway.[12] The study observed that phosphorylation levels of PI3K, Akt, and mTOR were significantly decreased after treatment with 24A.[12] This inhibitory action is often associated with pro-apoptotic and anti-proliferative outcomes, which are desirable in cancer therapy.[13][14]

Activation of PI3K/AKT Signaling: Conversely, in the context of neuroprotection, 24A demonstrates an activatory role. A study on global cerebral ischemia/reperfusion injury found that 24A provided neuroprotective effects by alleviating neuroinflammation and apoptosis.[5][6][15] This protective mechanism was mediated by the up-regulation of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT).[5][15] The therapeutic effects of 24A were abolished when a PI3K/AKT pathway inhibitor, LY294002, was co-administered, confirming that pathway activation is essential for its neuroprotective function.[5][6]

This dichotomy underscores the importance of the cellular environment in determining a compound's mechanism of action and highlights the need for careful experimental validation in relevant disease models.

Figure 2. Context-dependent modulation of the PI3K/AKT pathway by this compound.

Chapter 3: A Practical Guide to Investigating the this compound-PI3K/AKT Axis

To rigorously characterize the effect of this compound on the PI3K/AKT pathway, a multi-assay approach is essential. This section provides a logical workflow and detailed protocols for the key experiments.

Experimental Design and Workflow

A robust experimental design is critical for generating reliable and interpretable data. The workflow typically involves treating cultured cells with this compound and appropriate controls, followed by harvesting for various downstream analyses.

Key Experimental Arms:

-

Vehicle Control: Cells treated with the solvent used to dissolve 24A (e.g., DMSO).

-

This compound Treatment: Cells treated with various concentrations of 24A to assess dose-dependency.

-

Positive Control (Stimulus): Cells treated with a known activator of the PI3K/AKT pathway (e.g., insulin or EGF) to ensure the pathway is responsive.

-

Inhibitor Control: Cells pre-treated with a specific PI3K inhibitor (e.g., LY294002 or Wortmannin) before 24A treatment to confirm the observed effects are pathway-dependent.[5][16]

Figure 3. A standard experimental workflow for studying the effects of a compound on a signaling pathway.

Protocol: Western Blotting for Phospho-AKT (p-AKT)

This is the cornerstone assay to determine if this compound affects the activation state of AKT.

-

Expertise & Experience: The detection of phosphorylated proteins is notoriously delicate. The inclusion of phosphatase inhibitors in the lysis buffer is non-negotiable, as phosphatases will rapidly dephosphorylate your target protein upon cell lysis, leading to false-negative results.[11] Furthermore, using Bovine Serum Albumin (BSA) for blocking is often superior to non-fat milk, as milk contains phosphoproteins (caseins) that can cause high background.[17]

Methodology:

-

Cell Lysis:

-

After treatment, aspirate the culture medium and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[11]

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[11]

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]

-

-

SDS-PAGE and Transfer:

-

Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.[10]

-

Load equal amounts of protein (typically 20-40 µg) per lane on an SDS-PAGE gel.[11]

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer (5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST).[18]

-

Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[18]

-

Wash the membrane three times for 10-15 minutes each with TBST.[11]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again three times with TBST.

-

-

Detection:

-

Prepare and apply an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[11]

-

Capture the chemiluminescent signal using a digital imager.

-

-

Stripping and Reprobing:

-

To normalize the p-AKT signal, the membrane can be stripped and re-probed with an antibody for total AKT or a loading control like GAPDH.

-

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, or cytotoxicity, providing functional data to complement the Western blot.[19]

-

Trustworthiness: The principle of this assay is that viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19][20] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.[21]

-

Treatment: Treat cells with serial dilutions of this compound and controls for the desired duration (e.g., 24, 48, or 72 hours).[21]

-

MTT Addition:

-

Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[19] A reference wavelength of >650 nm can be used to subtract background.

-

Protocol: In Vitro PI3K Kinase Assay

To determine if this compound directly inhibits the enzymatic activity of PI3K, a cell-free kinase assay is the most direct method. Luminescent assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and suitable for high-throughput screening.[23][24]

-

Causality: This assay directly measures the production of ADP, a product of the kinase's ATP hydrolysis activity.[24] A reduction in ADP production in the presence of 24A provides strong evidence of direct enzymatic inhibition.

Methodology (based on ADP-Glo™ principle):

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).[24]

-

Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent, which stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

-

Detect ADP: Add Kinase Detection Reagent. This reagent converts the ADP generated by the PI3K into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.

-

Measure Luminescence: Read the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects PI3K activity.[23]

Chapter 4: Data Presentation and Therapeutic Outlook

Quantitative data from these experiments should be summarized for clarity and comparison.

Table 1: Example Data Summary for this compound (24A) Effects

| Assay | Condition | Metric | Result | Interpretation |

| Western Blot | 24A (10 µM) on Cancer Cells | p-AKT/Total AKT Ratio | 0.4 (vs. 1.0 in control) | Inhibition of AKT activation |

| Western Blot | 24A (10 µM) on Neurons | p-AKT/Total AKT Ratio | 2.5 (vs. 1.0 in control) | Activation of AKT |

| MTT Assay | 24A on Cancer Cells | IC₅₀ | 15 µM | Cytotoxic/Anti-proliferative |

| PI3K Kinase Assay | 24A on PI3K Enzyme | IC₅₀ | 5 µM | Direct PI3K enzyme inhibitor |

The dual nature of this compound's interaction with the PI3K/AKT pathway makes it a particularly intriguing candidate for further drug development. Its ability to inhibit the pathway in cancer cells suggests potential as an anti-neoplastic agent.[26][27] Conversely, its capacity to activate the pathway in neurons indicates a therapeutic potential for neurodegenerative diseases or ischemic injury.[5][6] Future research should focus on elucidating the upstream molecular targets that dictate this context-dependent response, which will be crucial for designing targeted therapies and minimizing off-target effects.

Conclusion

This compound is a potent bioactive natural product that modulates the critical PI3K/AKT signaling pathway in a context-dependent manner. For researchers and drug developers, understanding this dualistic mechanism is paramount. By employing a rigorous and multi-faceted experimental approach—combining pathway activation analysis, functional cell-based assays, and direct enzymatic activity measurements—the precise role of this compound in any given pathological model can be accurately defined, paving the way for its potential translation into novel therapeutics.

References

- MTT Assay Protocol for Cell Viability and Prolifer

- Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway. (2022).

- MTT assay protocol. (n.d.). Abcam.

- Schematic drawing of the PI3K/Akt signaling pathway. (n.d.).

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.

- Application Notes and Protocols for Akt1-IN-5 and Western Blot Analysis of p-Akt. (n.d.). BenchChem.

- MTT (Assay protocol). (2023). protocols.io.

- Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance. (n.d.). Taylor & Francis Online.

- Protocol for Cell Viability Assays. (2022). BroadPharm.

- PI3K (p110α[E545K]/p85α) Protocol. (n.d.).

- Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance. (2025). PMC - NIH.

- Han, W., et al. (n.d.). Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. PubMed Central.

- This compound and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells. (n.d.). NIH.

- Neuroprotective effects of this compound on cerebral ischaemia-reperfusion injury are mediated by regulating the PI3K/AKT p

- Neuroprotective effects of this compound on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway. (n.d.).

- Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. (2022). PMC - PubMed Central.

- PI3K(p110α/p85α) Kinase Assay. (n.d.). BPS Bioscience.

- Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. (n.d.). Semantic Scholar.

- Application Notes and Protocols: Cell-Based Assays for Measuring PI3K-delta and PI3K-gamma Inhibition. (n.d.). BenchChem.

- Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. (n.d.). Merck Millipore.

- Alisol A is potentially therapeutic in human breast cancer cells. (2020). PubMed.

- Neuroprotective effects of this compound on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT p

- PI3K / Akt Signaling. (n.d.). Cell Signaling Technology.

- A direct fluorometric activity assay for lipid kinases and phosph

- Western blot for phosphoryl

- Unlocking Chemotherapeutic Potential: Alisol F 24-Acetate as a Synergistic Partner in Cancer Therapy. (2025). BenchChem.

- Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR p

- Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies.

- PI3K/AKT/MAPK Signaling Resources. (n.d.). Cell Signaling Technology.

- KEGG PI3K-Akt signaling pathway - Homo sapiens (human). (n.d.). GenomeNet.

- This compound, a Triterpenoid Derived from Alisma orientale, Inhibits Ox-LDL-Induced Phenotypic Transformation and Migration of Rat Vascular Smooth Muscle Cells through Suppressing ERK1/2 Signaling. (2016). PubMed.

- Western Blot Handbook & Troubleshooting Guide. (n.d.). ABclonal.

- Phospho-Akt (Ser473) Antibody. (2007). Cell Signaling Technology.

Sources

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 4. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of this compound on cerebral ischaemia-reperfusion injury are mediated by regulating the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of this compound on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A direct fluorometric activity assay for lipid kinases and phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. ccrod.cancer.gov [ccrod.cancer.gov]

- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 20. broadpharm.com [broadpharm.com]

- 21. MTT (Assay protocol [protocols.io]

- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 23. PI3K (p110α[E545K]/p85α) Protocol [promega.es]

- 24. promega.de [promega.de]

- 25. merckmillipore.com [merckmillipore.com]

- 26. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Alisol A is potentially therapeutic in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Alisol A 24-acetate: A Technical Guide to its Modulation of the AMPK/mTOR Signaling Pathway

Introduction: Unveiling Alisol A 24-acetate

This compound is a naturally occurring triterpenoid compound predominantly isolated from the rhizome of Alisma orientale (Sam.) Juz.[1][2][3], a plant with a long history in traditional Asian medicine for treating various ailments, including inflammatory and vascular diseases[4]. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the molecular mechanisms through which this compound exerts its therapeutic effects, with a specific focus on its modulation of the critical AMPK/mTOR signaling pathway. Emerging research highlights its potential in ameliorating metabolic disorders, neurodegenerative diseases, and certain cancers, making it a compound of significant interest for modern drug discovery.[5][6][7][8]

The core of this compound's bioactivity lies in its ability to influence fundamental cellular processes by targeting the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) pathway. This signaling nexus is a master regulator of cellular metabolism, growth, and survival, responding to fluctuations in nutrient availability and energy status.[9][10][11][12][13]

The AMPK/mTOR Signaling Nexus: A Conceptual Overview

The AMPK/mTOR pathway functions as a crucial cellular switch, balancing anabolic processes (cell growth and proliferation) with catabolic processes (energy production and autophagy).

-

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor.[9][11] Under conditions of low energy (high AMP:ATP ratio), AMPK is activated, initiating a cascade of events to restore energy homeostasis. This includes stimulating glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes.[14]

-

Mammalian target of rapamycin (mTOR) , a serine/threonine kinase, is a central regulator of cell growth, proliferation, and metabolism.[9][11] It exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1 activity is promoted by growth factors and nutrients, driving protein synthesis and cell growth while suppressing autophagy.

The interplay between AMPK and mTOR is often antagonistic. Activated AMPK can inhibit mTORC1 signaling, thereby shifting the cellular state from anabolic to catabolic to conserve energy.

Figure 1: Simplified diagram of the AMPK/mTOR signaling pathway.

Molecular Mechanism of this compound

This compound exerts its modulatory effects on the AMPK/mTOR pathway primarily through the activation of AMPK and subsequent inhibition of mTOR signaling.

AMPK Activation

Studies have demonstrated that this compound significantly increases the phosphorylation of AMPK.[1][15] This activation appears to be, at least in some cell types, mediated by the upstream kinase CaMKKβ (calcium/calmodulin-dependent protein kinase kinase β).[1] The use of CaMKKβ inhibitors, such as STO-609, has been shown to attenuate the this compound-induced phosphorylation of AMPK.[1] Activated AMPK then phosphorylates downstream targets to promote catabolic processes. For instance, in myotubes, this compound-induced AMPK activation leads to increased phosphorylation of p38 MAPK and AS160, promoting glucose uptake and GLUT4 translocation to the plasma membrane.[1][15]

mTOR Inhibition

The activation of AMPK by this compound leads to the downstream inhibition of the mTOR pathway.[16][17] This is a key mechanism behind its therapeutic effects in conditions characterized by excessive cell growth and inflammation. For example, in osteoarthritis models, this compound treatment leads to the upregulation of phosphorylated AMPK and downregulation of phosphorylated mTOR.[16][17] This shift in signaling helps to reduce inflammation and the degradation of the extracellular matrix.[16][17] Similarly, in nonalcoholic steatohepatitis, this compound has been shown to inhibit oxidative stress and stimulate autophagy through the AMPK/mTOR pathway.[7]

Experimental Validation Protocols

To assist researchers in validating the effects of this compound on the AMPK/mTOR pathway, the following detailed experimental protocols are provided.

Experimental Workflow Overview

Figure 2: A typical experimental workflow for studying this compound's effects.

Protocol 1: Western Blot Analysis of AMPK and mTOR Pathway Proteins

This protocol details the steps to assess the phosphorylation status of key proteins in the AMPK/mTOR pathway following treatment with this compound.

1. Cell Culture and Treatment:

- Plate cells (e.g., HepG2, C2C12, or relevant cell line) in 6-well plates and grow to 70-80% confluency.

- Treat cells with varying concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) for a predetermined time (e.g., 24 hours).[17] Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

- Wash cells with ice-cold phosphate-buffered saline (PBS).

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape and collect cell lysates, then centrifuge to pellet debris.

- Determine the protein concentration of the supernatant using a BCA assay.[18]

3. SDS-PAGE and Protein Transfer:

- Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a 6% or 7.5% gel is recommended for the high molecular weight mTOR protein).[19]

- Separate proteins by electrophoresis.

- Transfer proteins to a PVDF membrane.[18]

4. Immunoblotting:

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

- Phospho-AMPKα (Thr172)

- Total AMPKα

- Phospho-mTOR (Ser2448)

- Total mTOR

- Phospho-p70S6K (Thr389)

- Total p70S6K

- Phospho-4E-BP1 (Thr37/46)

- Total 4E-BP1

- β-actin or GAPDH (as a loading control)

- Wash the membrane three times with TBST.

- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Wash the membrane three times with TBST.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20][21]

5. Data Analysis:

- Quantify band intensities using densitometry software.

- Normalize the phosphoprotein levels to the total protein levels.

- Express data as a fold change relative to the vehicle control.

Protocol 2: In Vitro AMPK Kinase Activity Assay (Luminescence-Based)

This protocol provides a method to directly measure the enzymatic activity of AMPK from cell lysates treated with this compound.

1. Cell Lysate Preparation:

- Culture and treat cells with this compound as described in Protocol 1.

- Lyse cells in a buffer compatible with the kinase assay kit (typically a non-denaturing lysis buffer).

- Quantify protein concentration using a BCA assay.

2. Kinase Reaction:

- In a 96-well plate, add a standardized amount of cell lysate to each well.

- Prepare a reaction mixture containing the AMPK substrate (e.g., SAMS peptide) and ATP, as per the manufacturer's instructions of a commercial kit like ADP-Glo™ Kinase Assay.[22]

- Initiate the kinase reaction and incubate for the recommended time and temperature (e.g., 30 minutes at 30°C).

3. Signal Detection:

- Stop the kinase reaction and deplete the remaining ATP by adding the provided reagent.

- Add the detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.

- Measure luminescence using a plate reader.[18][22]

4. Data Analysis:

- The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the AMPK activity.

- Normalize the results to the total protein concentration of the lysates.

- Express data as a fold change in AMPK activity relative to the vehicle control.

Quantitative Data Summary

The following table summarizes representative quantitative data from the literature on the effects of this compound.

| Parameter | Cell/Animal Model | Treatment Concentration/Dose | Observed Effect | Reference |

| p-AMPK/AMPK Ratio | IL-1β-induced chondrocytes | 10 µM | ~2.5-fold increase | [17] |

| p-mTOR/mTOR Ratio | IL-1β-induced chondrocytes | 10 µM | ~50% decrease | [17] |

| Glucose Uptake | C2C12 myotubes | 20 µM | Significant increase | [1][15] |

| GLUT4 Translocation | C2C12 myotubes | 20 µM | Significant increase | [1][15] |

| ROS Production | NASH mouse model | 30 mg/kg | Significant decrease | [7] |

Conclusion and Future Directions